molecular formula C5H4N4O2S B6603895 methyl 5-azido-1,3-thiazole-2-carboxylate CAS No. 1309469-75-7

methyl 5-azido-1,3-thiazole-2-carboxylate

Cat. No. B6603895
CAS RN: 1309469-75-7
M. Wt: 184.18 g/mol
InChI Key: RGDWBYJJGOWNNZ-UHFFFAOYSA-N
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Description

Methyl 5-azido-1,3-thiazole-2-carboxylate (M5ATC) is an azido derivative of thiazole carboxylic acid, and is commonly used as a photoaffinity label for the study of protein-ligand interactions. M5ATC is a useful tool for the investigation of the structure and function of proteins, as it can be used to label and identify proteins in vitro, and can also be used to study the binding properties of proteins in vivo.

Scientific Research Applications

Methyl 5-azido-1,3-thiazole-2-carboxylate has been used in a variety of scientific research applications, including the study of protein-ligand interactions, the investigation of protein structure and function, and the study of the binding properties of proteins in vivo. In particular, methyl 5-azido-1,3-thiazole-2-carboxylate has been used in the study of protein-protein interactions, such as the binding of antibodies to antigens. Furthermore, methyl 5-azido-1,3-thiazole-2-carboxylate has been used to study the binding of small molecules to proteins, and to study the structure and function of enzymes.

Mechanism of Action

Methyl 5-azido-1,3-thiazole-2-carboxylate binds to proteins through a number of mechanisms. Firstly, it can bind to proteins through hydrophobic interactions, whereby the hydrophobic groups of the protein interact with the hydrophobic groups of the methyl 5-azido-1,3-thiazole-2-carboxylate molecule. Secondly, methyl 5-azido-1,3-thiazole-2-carboxylate can bind to proteins through hydrogen bonding, whereby the hydrogen atoms of the methyl 5-azido-1,3-thiazole-2-carboxylate molecule interact with the oxygen atoms of the protein. Finally, methyl 5-azido-1,3-thiazole-2-carboxylate can also bind to proteins through electrostatic interactions, whereby the positively charged groups of the methyl 5-azido-1,3-thiazole-2-carboxylate molecule interact with the negatively charged groups of the protein.
Biochemical and Physiological Effects
methyl 5-azido-1,3-thiazole-2-carboxylate has been shown to have a number of biochemical and physiological effects when used in vivo. In particular, it has been shown to induce the expression of certain proteins, and to modulate the activity of certain enzymes. Furthermore, methyl 5-azido-1,3-thiazole-2-carboxylate has been shown to have an anti-inflammatory effect, and to inhibit the production of certain cytokines.

Advantages and Limitations for Lab Experiments

Methyl 5-azido-1,3-thiazole-2-carboxylate has a number of advantages when used in laboratory experiments. Firstly, it is relatively easy to synthesize, and can be used in a variety of experimental settings. Furthermore, it has a relatively low toxicity, and is relatively stable when stored. However, there are also some limitations to using methyl 5-azido-1,3-thiazole-2-carboxylate in laboratory experiments. For example, it has a relatively short half-life, and can be difficult to purify. Additionally, it can be expensive to synthesize in large quantities.

Future Directions

There are a number of potential future directions for the use of methyl 5-azido-1,3-thiazole-2-carboxylate in scientific research. For example, it could be used to study the structure and function of other proteins, such as receptors and ion channels. Furthermore, it could be used to study the binding of small molecules to proteins, and to investigate the mechanism of action of certain drugs. Additionally, it could be used to study the effects of post-translational modifications on protein function, and to investigate the role of protein-protein interactions in disease. Finally, it could be used to study the structure and function of enzymes, and to investigate the effects of mutations on protein function.

Synthesis Methods

Methyl 5-azido-1,3-thiazole-2-carboxylate can be synthesized through a number of methods, including the reaction of 5-azido-1,3-thiazole-2-carboxylic acid with methyl iodide in the presence of a base. This reaction results in the formation of an azido ester, which can then be purified and used for further study.

properties

IUPAC Name

methyl 5-azido-1,3-thiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O2S/c1-11-5(10)4-7-2-3(12-4)8-9-6/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGDWBYJJGOWNNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(S1)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-azido-1,3-thiazole-2-carboxylate

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